molecular formula C11H14N4OS B12049449 4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B12049449
M. Wt: 250.32 g/mol
InChI Key: VMYMJSRMGVFTIC-KPKJPENVSA-N
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Description

4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound with the molecular formula C11H14N4OS It is known for its unique structure, which includes a cyclohexene ring and a triazine core

Preparation Methods

The synthesis of 4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclohexen-1-ylmethylideneamine with 6-methyl-3-thioxo-1,2,4-triazine-5(2H)-one in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes and pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and leading to the inhibition of cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

4-[(E)-cyclohex-3-en-1-ylmethylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H14N4OS/c1-8-10(16)15(11(17)14-13-8)12-7-9-5-3-2-4-6-9/h2-3,7,9H,4-6H2,1H3,(H,14,17)/b12-7+

InChI Key

VMYMJSRMGVFTIC-KPKJPENVSA-N

Isomeric SMILES

CC1=NNC(=S)N(C1=O)/N=C/C2CCC=CC2

Canonical SMILES

CC1=NNC(=S)N(C1=O)N=CC2CCC=CC2

Origin of Product

United States

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